8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole
Description
Introduction to 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole
Chemical Nomenclature and Structural Classification
The compound is systematically named This compound under IUPAC guidelines, reflecting its fused tetracyclic architecture. Its molecular formula, C₂₀H₂₂N₂ , corresponds to a molecular weight of 290.41 g/mol. Structurally, it features:
- A pyrazine ring (six-membered di-nitrogen heterocycle) fused to a carbazole moiety (tricyclic system with indole and benzene rings).
- A cyclohexyl substituent at position 8, which introduces steric bulk and modulates electronic properties.
- Partial saturation in the pyrazine ring (5,6-dihydro-4H configuration), reducing aromaticity and increasing conformational flexibility compared to fully unsaturated analogs.
Structural Comparison with Analogous Compounds
These structural variations significantly influence physicochemical properties and bioactivity profiles.
Historical Context of Pyrazino-Carbazole Derivatives
The pyrazino-carbazole scaffold emerged in the 1960s during investigations into psychoactive compounds. Key milestones include:
- 1960s–1970s : Synthesis of pirlindole , a hexahydro-8-methyl derivative, marked the first therapeutic application of this class as a reversible monoamine oxidase inhibitor (RIMA) antidepressant.
- 1980s–1990s : Structural diversification accelerated, with cyclohexyl and halogenated derivatives synthesized to enhance metabolic stability and target selectivity.
- 2000s–Present : Advances in catalytic methods (e.g., palladium-mediated cross-coupling) enabled precise functionalization, driving applications in:
Recent synthetic breakthroughs, such as flow chemistry approaches, have improved yields of 8-cyclohexyl derivatives by optimizing cyclization and purification steps.
Significance in Heterocyclic Chemistry Research
The compound’s unique attributes make it a cornerstone in heterocyclic studies:
Unique Structural and Electronic Properties
- Fused ring system : The pyrazino-carbazole core provides π-conjugation pathways, enabling applications in organic electronics.
- Cyclohexyl modulation : The bulky substituent enhances lipid solubility while preventing π-stacking aggregation, a critical factor in drug design.
- Redox activity : Partial saturation allows reversible oxidation at the pyrazine nitrogen, exploited in electrochemical sensors.
Research Applications
Properties
IUPAC Name |
12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKYKWKKBBAXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4C=CN=C5C4=C3CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347787 | |
| Record name | 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157056-89-8 | |
| Record name | 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazino Group: This step involves the reaction of the carbazole core with suitable reagents to form the pyrazino ring.
Cyclohexyl Substitution:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Impact : The 8-position substituent (cyclohexyl, isopropyl, methyl) critically influences biological activity. For example, MEL-3’s isopropyl group enhances AR antagonism by optimizing steric interactions with the receptor’s ligand-binding domain . In contrast, pirlindole’s methyl group contributes to its antidepressant efficacy .
- Electronic Effects : Cyclohexyl’s bulkiness may improve membrane permeability compared to smaller substituents like methyl, but this remains speculative without direct data .
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Selected Analogs
Key Findings :
- MEL-3 outperforms clinical anti-androgens like bicalutamide in suppressing AR-driven gene expression (e.g., PSA, FKBP5) and prostate cancer cell proliferation .
- Pirlindole ’s efficacy is attributed to its ability to inhibit MAO-A without irreversible binding, reducing side effects compared to older antidepressants .
- Further SAR studies are needed to confirm this .
Table 3: Comparison with Indolo[3,2,1-jk]carbazole Derivatives
Key Insights :
- ICz Derivatives : Their planar structure and tunable HOMO levels (e.g., via diphenylamine substitution) make them ideal for hole-transport layers in OLEDs .
Biological Activity
8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole is a compound belonging to the carbazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.
- Molecular Formula: CHN
- Molecular Weight: 290.41 g/mol
- InChIKey: UZKYKWKKBBAXMD-UHFFFAOYSA-N
- SMILES Representation: c1cc2[n]3C=CN=C4c3c(CCC4)c2cc1C1CCCCC1
These properties indicate that the compound has a complex structure that contributes to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action: The compound may inhibit key pathways involved in tumor growth and proliferation. Studies have shown that certain carbazole derivatives can act as inhibitors of kinases involved in cancer progression.
- Case Study: A study on N-substituted carbazoles demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including ovarian and prostate cancers, with IC values ranging from 8 to 20 µM .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Mechanism: It is believed to modulate neuroinflammatory responses and promote neuronal survival under stress conditions.
- Research Findings: Some derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .
Other Biological Activities
In addition to its antitumor and neuroprotective effects, this compound exhibits:
- Antimicrobial Properties: Similar compounds within the carbazole family have demonstrated activity against various bacterial strains.
- Anti-inflammatory Effects: Research suggests that certain derivatives may reduce inflammation by inhibiting pro-inflammatory cytokines.
Comparative Analysis of Biological Activities
Q & A
Q. Key Methodological Considerations :
- Optimize reaction time and temperature to avoid side products (e.g., over-alkylation or decomposition).
- Use regioselective catalysts (e.g., PdCl(C₃H₅)(dppb)) for precise substitution .
Advanced: How do structural modifications (e.g., cyclohexyl vs. isopropyl substituents) impact biological activity?
Answer:
Comparative structure-activity relationship (SAR) studies reveal:
- Substituent Size and Hydrophobicity : The cyclohexyl group enhances lipophilicity and membrane permeability compared to smaller groups (e.g., isopropyl in MEL-3), potentially improving pharmacokinetics .
- AR Antagonism : In prostate cancer models, MEL-3 (isopropyl-substituted analog) showed >95% inhibition of DHT-induced luciferase activity. Cyclohexyl derivatives may exhibit similar or enhanced binding due to increased van der Waals interactions .
Q. Experimental Design for SAR :
- In Vitro Assays : Co-administer DHT (1 nM) with test compounds in AR-luciferase reporter cell lines to measure inhibition .
- Molecular Docking : Compare substituent interactions with the AR ligand-binding domain using computational models .
Basic: What analytical techniques validate the structure of this compound?
Answer:
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) confirm regiochemistry and substituent positions .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and crystal packing (critical for solid-state applications like OLEDs) .
Advanced: How to design experiments assessing its efficacy as an androgen receptor (AR) antagonist?
Answer:
Stepwise Protocol :
In Vitro Screening :
- Use AR-positive cell lines (e.g., LNCaP) transfected with a luciferase reporter under AR-responsive promoters.
- Co-treat with DHT (1 nM) and test compound (dose range: 1–100 µM). Measure luciferase activity at 48h .
In Vivo Validation :
- Employ castration-resistant prostate cancer (CRPC) xenograft models. Administer compound intraperitoneally and monitor tumor volume vs. controls .
Off-Target Profiling :
Q. Data Analysis :
- Calculate IC₅₀ values using nonlinear regression.
- Compare efficacy to enzalutamide (standard AR antagonist) .
Data Contradiction: Why do bioactivity results vary across studies for pyrazino-carbazole derivatives?
Answer:
Discrepancies arise from:
- Substituent Effects : Minor structural differences (e.g., bromo vs. cyclohexyl groups) alter binding kinetics .
- Assay Conditions : Variations in DHT concentration (submaximal vs. saturating) or cell line AR expression levels .
- Salt Forms : Hydrochloride salts may exhibit different solubility and bioavailability compared to free bases .
Q. Resolution Strategy :
- Standardize assay protocols (e.g., DHT at 1 nM, consistent cell passage numbers).
- Conduct head-to-head comparisons of analogs under identical conditions .
Advanced: What methodologies optimize thermal stability for material science applications (e.g., OLEDs)?
Answer:
Key Approaches :
Q. Performance Metrics :
- PhOLED Efficiency : Measure external quantum efficiency (EQE) and luminance efficiency (cd/A) using vacuum-deposited devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
